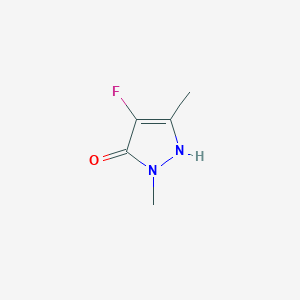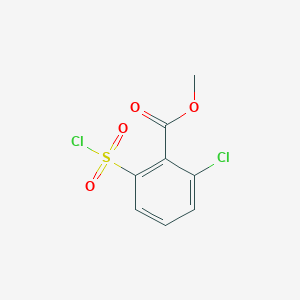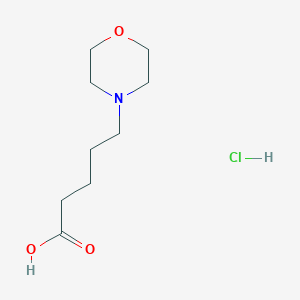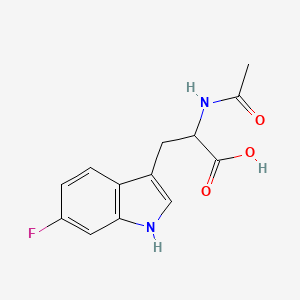![molecular formula C12H16FNO B3387336 4-[(4-Fluorophenyl)methoxy]piperidine CAS No. 81151-35-1](/img/structure/B3387336.png)
4-[(4-Fluorophenyl)methoxy]piperidine
Overview
Description
4-[(4-Fluorophenyl)methoxy]piperidine is an organic compound with the molecular weight of 209.26 . Its IUPAC name is 4-fluorobenzyl 4-piperidinyl ether . The compound is usually in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12,14H,5-9H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.26 . It is typically stored at 4 degrees Celsius and is usually in liquid form .Scientific Research Applications
Chemistry and Synthesis Approaches The chemistry of piperidine derivatives, including those with substitutions that may relate to 4-[(4-Fluorophenyl)methoxy]piperidine, is a field of significant interest. These compounds are explored for their nucleophilic substitution reactions, synthesis methods, and structural modifications to enhance their pharmacological properties. For example, the study of nucleophilic aromatic substitution reactions provides insights into the synthesis and modifications of piperidine derivatives for various applications (Pietra & Vitali, 1972).
Pharmacological Studies Piperidine derivatives are extensively studied for their binding affinity and activity at various receptors, indicating their potential in treating neuropsychiatric disorders. For instance, research on ligands for D2-like receptors, which includes piperidine derivatives, highlights the role of arylalkyl substituents in improving the potency and selectivity of these compounds (Sikazwe et al., 2009). Furthermore, advances in dopamine D2 receptor ligands emphasize the critical structural components for high receptor affinity, offering a pathway for developing new therapeutic agents (Jůza et al., 2022).
Toxicity and Safety Evaluations The toxicity of compounds, including those related to this compound, is an important consideration in their development for clinical use. Studies on the toxicity of organic fluorophores used in molecular imaging, for instance, provide valuable information on the safety profiles necessary for clinical application (Alford et al., 2009).
Patent Reviews and Therapeutic Potential Reviews of patents involving piperazine derivatives, a closely related class, shed light on the therapeutic uses of these compounds across a spectrum of conditions, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications (Rathi et al., 2016).
properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12,14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWRVHLLZSIWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl [(4-methylphenyl)carbamoyl]formate](/img/structure/B3387318.png)

